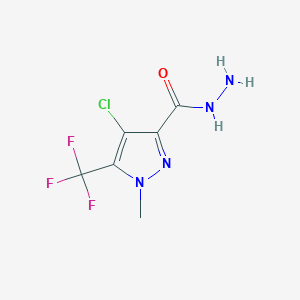![molecular formula C24H21N3O2S2 B2488666 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide CAS No. 864859-32-5](/img/structure/B2488666.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex compounds like N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide often involves multi-step reactions, starting from basic heterocyclic components. The process may include condensation reactions, amidation, and functional group transformations, aiming to introduce specific functional groups at strategic positions within the molecule. While specific synthesis steps for this compound are not detailed in the available research, related compounds have been synthesized through approaches that emphasize the importance of selecting appropriate reagents and conditions to achieve high yield and purity (Theoclitou et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves determining the arrangement of atoms within the molecule. Techniques like NMR, IR spectroscopy, and X-ray crystallography are essential tools for elucidating the molecular structure. These analyses reveal the conformation, stereochemistry, and electronic structure, which are crucial for understanding the compound's chemical behavior and reactivity. The detailed structure of closely related compounds suggests the significance of the molecular architecture in determining their potential interactions and functions (Sagar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities, attributing to the benzothiazole scaffold as a significant moiety in medicinal chemistry. These compounds have demonstrated a range of activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. The versatility of the benzothiazole ring, often as part of more complex structures, underscores its utility in drug design and development for various therapeutic areas. The unique methine center in the thiazole ring endows benzothiazole derivatives with their biological potency, making them key subjects in pharmaceutical research for exploring new therapeutic agents (Bhat & Belagali, 2020).
Chemical Properties and Applications
The chemical properties of benzothiazole derivatives, including their preparation, spectroscopic properties, structures, and biological activities, have been extensively reviewed. These reviews highlight the preparation methods and the significant properties of free organic compounds, their protonated/deprotonated forms, and complex compounds with benzothiazole ligands. These insights are crucial for identifying potential new applications and conducting further investigations into unknown analogues, suggesting a broad area of interest for scientific research applications (Boča, Jameson, & Linert, 2011).
Role in Drug Metabolism and Pharmacology
Benzothiazole derivatives play a significant role in drug metabolism and pharmacology, as evidenced by their inclusion in studies of cytochrome P450 isoforms, where they contribute to understanding drug–drug interactions (DDIs) and the metabolism of pharmaceutical compounds. These studies are vital for the pharmaceutical industry, helping to predict DDIs and enhance the safety and efficacy of therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Wirkmechanismus
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid to prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating these symptoms .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can alleviate symptoms associated with conditions like arthritis, where inflammation plays a significant role.
Eigenschaften
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-14-7-9-16(10-8-14)22(29)26-24-21(23-25-18-5-3-4-6-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGLIQWTCWPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)





![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)


![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)
![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)